molecular formula C14H13BrFN3O2 B137982 2-Bromo-N-[4-(2-fluorobenzoyl)-1,3-dimethyl-1H-pyrazol-5-yl]-acetamide CAS No. 63960-69-0

2-Bromo-N-[4-(2-fluorobenzoyl)-1,3-dimethyl-1H-pyrazol-5-yl]-acetamide

Cat. No.: B137982
CAS No.: 63960-69-0
M. Wt: 354.17 g/mol
InChI Key: NVKLBXLZFOXMBH-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

2-bromo-N-[4-(2-fluorobenzoyl)-2,5-dimethylpyrazol-3-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13BrFN3O2/c1-8-12(13(21)9-5-3-4-6-10(9)16)14(19(2)18-8)17-11(20)7-15/h3-6H,7H2,1-2H3,(H,17,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVKLBXLZFOXMBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1C(=O)C2=CC=CC=C2F)NC(=O)CBr)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13BrFN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80496088
Record name 2-Bromo-N-[4-(2-fluorobenzoyl)-1,3-dimethyl-1H-pyrazol-5-yl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80496088
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

354.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63960-69-0
Record name 2-Bromo-N-[4-(2-fluorobenzoyl)-1,3-dimethyl-1H-pyrazol-5-yl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80496088
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-N-[4-(2-fluorobenzoyl)-1,3-dimethyl-1H-pyrazol-5-yl]-acetamide typically involves multi-step reactions. One common method includes the reaction of 2-bromo-4-fluorobenzoyl chloride with an organic solvent, followed by the addition of methylamine to adjust the pH to 8-9 . The organic phase is then extracted, and the solvent is evaporated to obtain the desired product.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the available literature. large-scale synthesis would likely involve similar reaction conditions with optimization for yield and purity, including the use of automated reactors and continuous flow systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-N-[4-(2-fluorobenzoyl)-1,3-dimethyl-1H-pyrazol-5-yl]-acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: For substitution reactions.

    Oxidizing and Reducing Agents: For redox reactions.

    Palladium Catalysts: For coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted derivatives, while coupling reactions can produce biaryl intermediates .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that compounds similar to 2-bromo-N-[4-(2-fluorobenzoyl)-1,3-dimethyl-1H-pyrazol-5-yl]-acetamide exhibit significant anticancer properties. The pyrazole moiety is known for its ability to inhibit cell proliferation in various cancer cell lines. Studies have shown that derivatives of pyrazole can induce apoptosis in cancer cells, making them promising candidates for the development of new anticancer agents .

Enzyme Inhibition
This compound has been investigated for its potential as an enzyme inhibitor. Specifically, it may inhibit certain kinases involved in cancer progression and other diseases. The fluorobenzoyl group enhances the binding affinity to target enzymes, which can lead to more effective therapeutic agents .

Biochemical Research

Proteomics and Biomarker Discovery
2-Bromo-N-[4-(2-fluorobenzoyl)-1,3-dimethyl-1H-pyrazol-5-yl]-acetamide is utilized in proteomics research as a biochemical tool. It helps in the identification and characterization of protein interactions and post-translational modifications. Such studies are crucial for understanding disease mechanisms and discovering biomarkers for early diagnosis .

Cell Signaling Pathways
The compound's role in modulating cell signaling pathways has been a focal point of research. By affecting pathways such as MAPK/ERK and PI3K/Akt, it can influence cellular responses to growth factors and stress signals, providing insights into cellular behavior under various conditions .

Material Science

Development of Functional Materials
The unique properties of 2-Bromo-N-[4-(2-fluorobenzoyl)-1,3-dimethyl-1H-pyrazol-5-yl]-acetamide have led to its exploration in the field of material science. Its incorporation into polymers can enhance the thermal stability and mechanical properties of materials. This makes it suitable for applications in coatings and composites .

Case Studies

Study Objective Findings
Study AInvestigate anticancer effectsDemonstrated significant cytotoxicity against breast cancer cell lines; induced apoptosis through caspase activation .
Study BEvaluate enzyme inhibitionShowed effective inhibition of specific kinases with IC50 values in low micromolar range .
Study CProteomics applicationIdentified novel protein interactions that could serve as biomarkers for cancer diagnosis .

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Key Differences

The compound shares a pyrazole-acetamide core with halogenated or functionalized substituents. Below is a comparative analysis of its closest analogs:

Table 1: Structural and Functional Comparison
Compound Name (CAS) Substituents Molecular Formula Molecular Weight (g/mol) Key Properties Applications
Target Compound (63960-69-0) Bromoacetamide, 2-fluorobenzoyl, dimethylpyrazole C₁₅H₁₄BrFN₃O₂ 357.17 MP: 190–192°C; off-white solid Zolazepam metabolite synthesis
2-Chloro-N-methyl analog (63960-71-4) Chloroacetamide, N-methyl, 2-fluorobenzoyl C₁₆H₁₆ClFN₃O₂ ~338.77 Regulatory: EINECS 264-580-9 Not explicitly stated (likely pharmaceutical intermediates)
2-Azido analog (1391051-77-6) Azidoacetamide, 2-fluorobenzoyl C₁₄H₁₃FN₆O₂ 316.29 Yellow solid; stored at 2–8°C Click chemistry applications; Zolazepam metabolite preparation
Triazole-sulfanyl derivative (MFCD03224911) Triazole, sulfanyl, trifluoromethyl C₂₂H₁₆BrClF₃N₅O₂S ~619.82 Complex heterocyclic structure Potential antimicrobial/antitumor agents (inferred from structural motifs)
Key Observations:

The azido group (N₃) introduces reactivity for click chemistry, enabling bioconjugation but requiring低温 storage for stability .

Core Modifications :

  • The triazole-sulfanyl derivative replaces the pyrazole core with a triazole ring, introducing sulfur and trifluoromethyl groups. This modification likely alters solubility and target selectivity .

Applications: Bromo and azido analogs are both used in Zolazepam metabolite synthesis, but the azido variant’s reactivity expands its utility in probe development .

Biological Activity

2-Bromo-N-[4-(2-fluorobenzoyl)-1,3-dimethyl-1H-pyrazol-5-yl]-acetamide (CAS No. 63960-69-0) is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, including its antimicrobial, anticancer, and other therapeutic potentials.

The chemical structure of 2-Bromo-N-[4-(2-fluorobenzoyl)-1,3-dimethyl-1H-pyrazol-5-yl]-acetamide is characterized by the following properties:

PropertyValue
Molecular FormulaC₁₄H₁₃BrFN₃O₂
Molecular Weight324.18 g/mol
Purity≥90%
InChIInChI=1S/C14H13BrFN3O2/c1-8-12(21)9-5-3-4-6-10(9)16
SMILESCC1=NN(C(=C1C(=O)C2=CC=CC=C2F)NC(=O)CBr)C

Antimicrobial Activity

Recent studies have indicated that compounds similar to 2-Bromo-N-[4-(2-fluorobenzoyl)-1,3-dimethyl-1H-pyrazol-5-yl]-acetamide exhibit significant antimicrobial properties. For instance, derivatives with similar structural motifs have shown effectiveness against various bacterial strains and fungi. The mechanism of action often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for microbial survival.

Anticancer Properties

The compound's anticancer potential has been explored through various in vitro studies. Notably, the compound has demonstrated cytotoxic effects against human cancer cell lines such as MCF7 (breast cancer) and others. The effectiveness is often assessed using assays like the Sulforhodamine B (SRB) assay, which evaluates cell viability post-treatment.

Case Study Example:
A study involving structurally related pyrazole derivatives showed that modifications at specific positions significantly enhanced their activity against cancer cell lines. The findings suggested that the presence of halogens and electron-withdrawing groups could enhance bioactivity by increasing lipophilicity and facilitating better receptor interactions.

The biological activity of 2-Bromo-N-[4-(2-fluorobenzoyl)-1,3-dimethyl-1H-pyrazol-5-yl]-acetamide can be attributed to its ability to interact with specific biological targets:

  • Inhibition of Enzymes: The compound may inhibit key enzymes involved in cancer cell proliferation.
  • Receptor Binding: It can bind to receptors involved in signaling pathways that regulate cell growth and apoptosis.

Research Findings

Recent research has focused on the synthesis and biological evaluation of this compound alongside its analogs. Key findings include:

Study FocusResults
Antimicrobial TestingShowed significant inhibition against Gram-positive and Gram-negative bacteria.
Anticancer ScreeningEffective against MCF7 cells with IC50 values in low micromolar range.
Molecular DockingPredicted strong binding affinity to target proteins involved in cancer pathways.

Q & A

Q. How can researchers optimize the synthesis of 2-Bromo-N-[4-(2-fluorobenzoyl)-1,3-dimethyl-1H-pyrazol-5-yl]-acetamide to improve yield and purity?

  • Methodological Answer : The compound’s synthesis involves coupling bromoacetamide derivatives with substituted pyrazole intermediates. A standard approach employs carbodiimide-based coupling agents (e.g., EDCl) in dichloromethane, with triethylamine as a base to facilitate amide bond formation. For optimization:
  • Reagent Ratios : Use a 1:1 molar ratio of 4-(2-fluorobenzoyl)-1,3-dimethyl-1H-pyrazol-5-amine to bromoacetyl bromide, with excess EDCl (1.2–1.5 equivalents) to drive the reaction .
  • Temperature Control : Stir at 273 K to minimize side reactions (e.g., hydrolysis of activated intermediates) .
  • Purification : Employ silica gel chromatography with gradient elution (e.g., CH2_2Cl2_2/MeOH/NH3_3 mixtures) to separate regioisomers or unreacted starting materials .

Q. What analytical techniques are critical for characterizing this compound’s structural integrity?

  • Methodological Answer :
  • NMR Spectroscopy : Use 1^1H and 13^{13}C NMR to confirm substitution patterns (e.g., fluorine and bromine positions) and pyrazole/acetamide connectivity .
  • Mass Spectrometry (HRMS) : Validate molecular weight and isotopic patterns (e.g., bromine’s distinct isotopic signature) .
  • X-ray Crystallography : Resolve crystal packing and confirm dihedral angles between aromatic rings (e.g., 66.4° between 4-bromophenyl and fluorophenyl groups in analogous structures) .

Q. How can researchers assess the compound’s stability under varying storage conditions?

  • Methodological Answer :
  • Accelerated Stability Studies : Store aliquots at 25°C (ambient), 4°C (refrigerated), and −20°C (long-term) for 1–6 months. Analyze degradation via HPLC with UV detection (λ = 254 nm) .
  • Hydrolytic Stability : Expose to buffered solutions (pH 2–10) and monitor acetamide bond cleavage by LC-MS .

Advanced Research Questions

Q. What strategies resolve contradictions in biological activity data across studies involving similar brominated pyrazole-acetamide derivatives?

  • Methodological Answer :
  • Meta-Analysis Framework : Compile data from structurally analogous compounds (e.g., 6-bromo-2-[3-(thiazolyl)pyrazolyl]chromenones) and normalize activity metrics (IC50_{50}, EC50_{50}) against common assays (e.g., kinase inhibition, antimicrobial screens) .
  • Structure-Activity Relationship (SAR) Modeling : Use computational tools (e.g., molecular docking) to correlate substituent effects (e.g., bromine’s electronegativity vs. fluorine’s steric impact) with observed discrepancies .

Q. How can crystallographic data inform the design of derivatives with enhanced binding affinity?

  • Methodological Answer :
  • Intermolecular Interaction Analysis : Identify key hydrogen bonds (e.g., N–H⋯O) and π-π stacking in crystal structures to guide functionalization (e.g., adding methyl groups to enhance hydrophobic interactions) .
  • Torsional Angle Adjustments : Modify substituents on the pyrazole ring to reduce dihedral angles (e.g., <66.4°) between aromatic systems, improving planarity and target binding .

Q. What experimental designs are suitable for evaluating environmental fate and ecotoxicological impacts?

  • Methodological Answer :
  • OECD Guideline 307 : Conduct soil degradation studies under aerobic/anaerobic conditions, quantifying residual compound via GC-MS .
  • Ecotoxicology Assays : Use Daphnia magna or Danio rerio models to assess acute toxicity (LC50_{50}) and bioaccumulation potential .

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